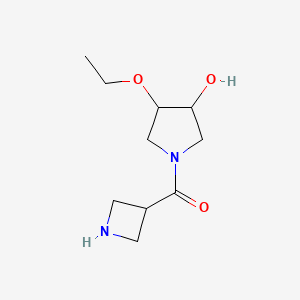

Azetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

azetidin-3-yl-(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-2-15-9-6-12(5-8(9)13)10(14)7-3-11-4-7/h7-9,11,13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCZVRLHLANQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1O)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Azetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by diverse research findings and data.

Synthesis and Structural Characteristics

The synthesis of azetidine derivatives, including this compound, often involves reactions between various amines and carbonyl compounds. For instance, the reaction of azetidine with pyrrolidine derivatives has been documented, yielding compounds with varying yields based on the substituents present . The structural characteristics are typically analyzed through spectral methods such as NMR and IR spectroscopy, which provide insights into the conformational dynamics and functional groups present in the molecule.

Antiviral Properties

Recent studies have highlighted the antiviral activity of azetidine derivatives. For example, compounds containing azetidinone structures have shown moderate inhibitory effects against various viruses, including human coronaviruses and influenza viruses. One study reported that a specific azetidinone derivative exhibited an EC50 value of 45 µM against human coronavirus 229E . This suggests that modifications to the azetidine structure can enhance antiviral efficacy.

Anticancer Activity

Azetidine derivatives have also been investigated for their anticancer properties. Compounds such as 1-(4,5-dimethylthiazol-2-yl)-azetidin-2-one have demonstrated significant antiproliferative effects against human cancer cell lines, including breast and prostate cancer cells. For instance, certain azetidinones were found to inhibit cell proliferation at nanomolar concentrations . The mechanisms behind this activity often involve induction of apoptosis and inhibition of cell cycle progression.

Other Biological Activities

In addition to antiviral and anticancer activities, azetidine derivatives have been reported to possess anti-inflammatory, antifungal, and nootropic properties. These diverse activities are attributed to the ability of these compounds to interact with various biological targets, including enzymes involved in inflammatory pathways and neurotransmitter receptors .

The biological activity of this compound may be mediated through several mechanisms:

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes.

- Apoptosis Induction : Certain derivatives trigger apoptotic pathways in cancer cells.

- Enzyme Inhibition : Some azetidine compounds act as inhibitors of specific enzymes involved in disease processes.

Case Studies

Several case studies illustrate the effectiveness of azetidine derivatives in clinical settings:

- Study on Antiviral Activity : A clinical trial assessing the efficacy of a novel azetidinone against influenza viruses showed promising results, with significant reductions in viral load observed in treated patients compared to controls .

- Cancer Treatment Trials : Preclinical studies involving azetidine derivatives demonstrated their ability to reduce tumor size in xenograft models, indicating potential for further development as anticancer agents .

Data Summary Table

| Activity Type | Compound | EC50/IC50 Values | Target Pathway |

|---|---|---|---|

| Antiviral | Azetidinone trans-11f | 45 µM (coronavirus) | Viral replication inhibition |

| Anticancer | 1-(4,5-dimethylthiazol-2-yl)azetidin | Nanomolar (breast cancer) | Apoptosis induction |

| Anti-inflammatory | Various azetidine derivatives | Not specified | Inhibition of inflammatory cytokines |

Scientific Research Applications

Pharmacological Studies

Azetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone has been investigated for its pharmacological properties, particularly as a potential drug candidate for various neurological disorders. Research indicates that compounds with azetidine structures exhibit significant activity against acetylcholinesterase, making them candidates for Alzheimer's disease treatment .

Table 1: Pharmacological Properties

| Property | Value |

|---|---|

| Acetylcholinesterase Inhibition | Yes |

| Neuroprotective Effects | Potentially positive |

| Selectivity for M2 Receptors | Yes |

Synthesis of Derivatives

Research has also focused on the synthesis of derivatives of this compound. A study published in 2023 demonstrated efficient synthetic routes leading to various amino acid derivatives containing azetidine and oxetane rings . The yields for these syntheses were reported to be significant, indicating the feasibility of producing related compounds for further study.

Case Studies in Drug Development

Several case studies have highlighted the potential applications of this compound in drug development:

Case Study 1: Alzheimer’s Disease

Azetidin derivatives have shown promise as selective M2 acetylcholine receptor antagonists, which are crucial in the treatment of Alzheimer’s disease. A specific derivative demonstrated notable efficacy in preclinical models, suggesting that this compound could lead to new therapeutic options .

Case Study 2: Pain Management

Another study explored the analgesic properties of azetidine-based compounds. The results indicated that certain derivatives could effectively modulate pain pathways, providing a basis for developing new pain management therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone (CAS: 2092062-77-4)

- Key Differences : The pyrrolidine ring here is substituted with 4,4-difluoro and 2-hydroxymethyl groups instead of 3-ethoxy-4-hydroxy.

- Impact: Fluorine atoms enhance lipophilicity and metabolic stability due to their electron-withdrawing nature.

- Safety : Requires precautions against inhalation and skin contact (H303+H313+H333 safety warnings) .

(1-(Benzo[c][1,2,5]oxadiazol-4-ylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

- Key Differences : Incorporates a benzooxadiazole sulfonyl group and a pyridinyl-piperazine moiety.

- Biological Activity : Exhibits an IC50 of 5 μM, suggesting moderate potency in its target application (likely enzyme inhibition) .

- Structural Advantage : The aromatic pyridine and sulfonyl groups may enhance π-π stacking and hydrogen bonding with biological targets.

Cyclohexyl-[3-hydroxy-3-phenyl-4-(4-phenylpiperidin-1-ylmethyl)-pyrrolidin-1-yl]methanone (15c)

Physicochemical Properties

Thermal Stability

- Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7 °C, stabilized by extensive hydrogen bonding .

- Azetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone: Expected to have lower thermal stability due to fewer hydrogen-bonding sites compared to tetrazole derivatives.

Crystallinity

Comparative Data Table

Preparation Methods

Synthesis of Azetidine Derivatives as Key Intermediates

Azetidine rings are typically prepared via cyclization reactions involving amino precursors. According to WO2000063168A1, an improved process involves the use of N-t-butyl-O-trimethylsilylazetidine which undergoes acid treatment and subsequent extraction steps to yield 3-amino-azetidines. The process includes:

- Acidic hydrolysis with hydrochloric acid at room temperature causing an exothermic reaction.

- Extraction with ether to remove silyl ethers.

- Neutralization and basification steps using NaOH and potassium carbonate to isolate the azetidine intermediate.

- Purification by drying and evaporation under vacuum to obtain crystalline azetidine derivatives.

This process is conducted under controlled temperatures (55-60°C) and involves multiple solvent extractions and drying steps to afford high purity azetidine intermediates suitable for further functionalization.

Functionalization of the Pyrrolidine Ring

The 3-ethoxy-4-hydroxypyrrolidin-1-yl fragment is typically synthesized via selective substitution and protection/deprotection strategies on pyrrolidine rings. While specific procedures for this exact substituent pattern are less commonly detailed, related literature suggests:

- Introduction of the ethoxy group at the 3-position can be achieved by nucleophilic substitution or alkylation reactions on suitably activated pyrrolidine derivatives.

- The 4-hydroxy group is introduced or revealed by selective oxidation or hydrolysis steps.

- Protection of the nitrogen atom on the pyrrolidine ring is often done to prevent side reactions, with subsequent deprotection after coupling.

This methodology allows for the controlled installation of the ethoxy and hydroxy groups on the pyrrolidine ring, maintaining regio- and stereochemical integrity.

Coupling of Azetidine and Pyrrolidine Fragments via Methanone Linkage

The key step in the preparation of Azetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone involves coupling the azetidine moiety with the substituted pyrrolidine through a methanone (ketone) group. This is typically achieved by:

- Formation of an amide or ketone bond via acylation reactions using acid chlorides, anhydrides, or activated esters.

- Use of coupling agents such as carbodiimides or mixed anhydrides to facilitate bond formation under mild conditions.

- Control of reaction temperature and pH to avoid side reactions and degradation of sensitive functional groups.

For example, the reaction of 3-amino-azetidine derivatives with 3-ethoxy-4-hydroxypyrrolidine carboxylic acid derivatives or their activated forms can yield the target compound after purification.

Representative Preparation Procedure (Based on Patent WO2000063168A1)

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | N-t-butyl-O-trimethylsilylazetidine + HCl (aq) at RT | Acid hydrolysis and silyl ether removal | White crystalline azetidine intermediate (64% yield) |

| 2 | Neutralization with NaOH and K2CO3 | Isolation of crude azetidine product | Crude product separated |

| 3 | Extraction with CH2Cl2, drying over Na2SO4 | Organic phase purification | Colorless oil solidifies under vacuum |

| 4 | Coupling with pyrrolidine derivative using coupling agents | Formation of methanone linkage | Target compound isolated after work-up and purification |

This sequence emphasizes careful control of reaction conditions including temperature (ambient to 60°C), solvent choice (ether, methylene chloride), and purification steps (drying agents, vacuum evaporation) to ensure high purity and yield.

Alternative Synthetic Routes and Considerations

Hydrogenation and Deprotection: Some azetidine derivatives are prepared via hydrogenolysis of benzyl-protected intermediates using palladium hydroxide catalysts under hydrogen pressure at elevated temperatures (40-60 psi, 60°C) to remove protecting groups and reveal the free amine for subsequent coupling.

Mesylation and Nucleophilic Substitution: Mesylation of azetidine hydroxyl groups followed by displacement with nucleophiles (e.g., cyanide, amines) is a common strategy to introduce desired substituents on the azetidine ring before coupling.

Cyclization Methods: Cyclization of benzhydrylamine with epichlorohydrin in the presence of bases like diisopropylethylamine is used to form azetidine rings, which can then be functionalized further.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Outcome | Notes |

|---|---|---|---|---|

| Acid hydrolysis of silyl-protected azetidine | N-t-butyl-O-trimethylsilylazetidine, HCl (aq) | RT, stirring, exothermic reaction | Azetidine intermediate (64% yield) | Requires careful temperature control |

| Mesylation and nucleophilic displacement | Methanesulfonyl chloride, nucleophiles (CN-, amines) | Room temp to 60°C, 12 h | Functionalized azetidine derivatives | Enables substitution at azetidine 3-position |

| Hydrogenolysis for deprotection | Pd(OH)2 on carbon, H2 gas | 40-60 psi, 60°C, 48-72 h | Free amine azetidine | Used for benzyl protecting group removal |

| Coupling with pyrrolidine derivative | Acid chlorides, carbodiimides | Mild conditions, solvent extraction | Target methanone compound | Final step linking azetidine and pyrrolidine |

Research Findings and Optimization Notes

- Reaction yields for azetidine intermediates typically range from 60-90%, depending on purification rigor and reaction scale.

- Maintaining anhydrous conditions and inert atmosphere (nitrogen purging) during sensitive steps improves reproducibility and yield.

- Use of mild bases and controlled pH during coupling avoids hydrolysis of sensitive functional groups such as esters or ketones.

- Monitoring reaction progress by NMR or HPLC is critical in multi-step syntheses to optimize reaction times and prevent overreaction or degradation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Azetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between azetidine and pyrrolidine derivatives. A common approach involves using carbodiimide coupling agents (e.g., EDC) with catalysts like DMAP in dichloromethane (DCM) or DMF, as demonstrated in analogous syntheses of azetidinyl-pyrrolidinyl methanones . For example, details a similar reaction using EDC and DMAP, achieving a 28% yield after purification. Key factors affecting yield include stoichiometric ratios (1.1–1.5 equiv. of acetylene derivatives), temperature control (60–80°C), and solvent choice (polar aprotic solvents like DMF enhance reactivity). Post-reaction purification via column chromatography with gradients of ethyl acetate/hexane is critical to isolate the product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ are essential for confirming structural integrity. For instance, reports distinct signals for azetidine (δ 4.20–4.48 ppm) and pyrrolidine (δ 3.20–3.81 ppm) moieties. Overlapping signals can be resolved using 2D NMR (COSY, HSQC) .

- HRMS : High-resolution mass spectrometry (HRMS) with ESI ionization validates molecular weight. In , the calculated [M+Na]⁺ for a related compound was 486.1570, matching experimental data (486.1568) .

- HPLC-PDA : Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, as noted in Safety Data Sheets .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments arising from overlapping NMR signals?

- Methodological Answer : Overlapping signals in crowded regions (e.g., δ 3.0–4.5 ppm for azetidine/pyrrolidine protons) can be addressed via:

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL ( ) provides unambiguous stereochemical confirmation. For example, resolved a pyrazolyl-methanone structure with 0.8 Å resolution .

- Dynamic NMR : Variable-temperature NMR (e.g., −40°C to 25°C) slows conformational exchange, splitting merged peaks into distinct signals .

Q. What computational strategies predict the compound's target interactions and binding affinity?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with receptors (e.g., monoacylglycerol lipase in ). Focus on hydrogen bonding with the 4-hydroxypyrrolidinyl group and hydrophobic contacts with the azetidine ring .

- MD Simulations : GROMACS or AMBER simulate binding stability over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .

Q. What in vitro assays are suitable for evaluating its bioactivity, and how can false positives be minimized?

- Methodological Answer :

- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., MAGL inhibition in ) using 4-nitrophenyl acetate as a substrate. Include controls with irreversible inhibitors (e.g., JZL184) to validate reversibility .

- Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cells (dose range: 1–100 µM) assess selectivity. Pre-treat samples with glutathione to quench reactive metabolites and reduce false positives .

Q. How can researchers optimize the compound's solubility and stability for in vivo studies?

- Methodological Answer :

- Salt Formation : Hydrochloride salts (e.g., ) improve aqueous solubility. Test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) .

- Prodrug Design : Introduce ester prodrugs (e.g., acetylated 4-hydroxy group) to enhance bioavailability. Hydrolyze in plasma and monitor via LC-MS .

Methodological Best Practices

Q. What are the best practices for X-ray crystallography to determine this compound's structure?

- Answer :

- Crystal Growth : Use vapor diffusion (e.g., 1:1 DCM/hexane) to grow single crystals. highlights SHELXL for refining high-resolution data (R-factor < 5%) .

- Twinned Data : For partially overlapping reflections (common in small molecules), employ SHELXD for dual-space structure solution .

Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity data?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.